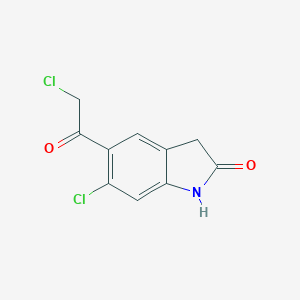
5-Chloroacetyl-6-chlorooxindole
Cat. No. B019021
M. Wt: 244.07 g/mol
InChI Key: LWWVMDRRHHCTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07608711B2
Procedure details


A reactor is loaded with 200 g (0.82 mol) of 6-chloro-5-(2-chloro-acetyl)-1,3-dihydro-indol-2-one, in 1 L of ethanol. The reaction mixture is added with 15.5 g (0.41 mol) of sodium borohydride in portions, under strong stirring, at room temperature. The temperature is kept at 15-20° C. during the addition, after that the mixture is left under stirring for about 15 h at room temperature. The mixture is then added with 250 ml of glacial acetic acid and refluxed (approx. 85° C.) for 1 hr 30 min, then 200 ml of acetic acid are added and the mixture is refluxed a further 30 min, then cooled to 20° C. The suspension is filtered and washed with ethanol and heptane. The solid product is dried under vacuum at a temperature of 60° C., to obtain 177 g (88% molar yield).
Quantity
200 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[C:12](=[O:15])[CH2:13][Cl:14].[BH4-].[Na+].C(O)(=O)C>C(O)C>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH:12]([OH:15])[CH2:13][Cl:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C2CC(NC2=C1)=O)C(CCl)=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for about 15 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The temperature is kept at 15-20° C. during the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after that the mixture is left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed (approx. 85° C.) for 1 hr 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed a further 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 20° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol and heptane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid product is dried under vacuum at a temperature of 60° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
177 g (88% molar yield)
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C2CC(NC2=C1)=O)C(CCl)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
